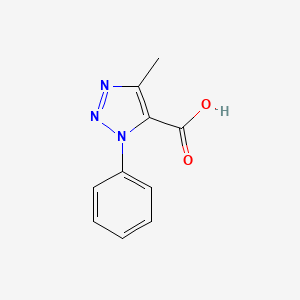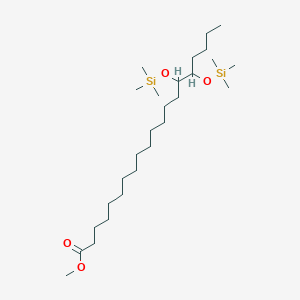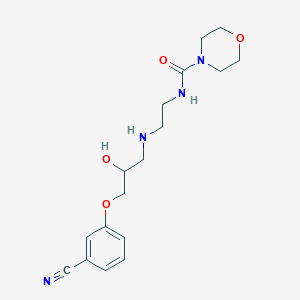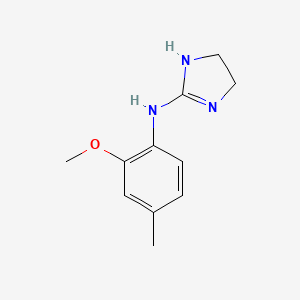
4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between phenyl azide and methyl propiolate. This reaction is catalyzed by copper(I) iodide, which facilitates the formation of the triazole ring. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide
Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 4-methyl-1-phenyl-1H-1,2,3-triazole-5-methanol.
Substitution: Formation of halogenated triazole derivatives.
Applications De Recherche Scientifique
4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid
- 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
Uniqueness
4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both a methyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with biological targets and improve its solubility and stability compared to other triazole derivatives.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
5-methyl-3-phenyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15)13(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) |
Clé InChI |
GMQGQLWHPYMVJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=N1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12825149.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B12825151.png)
![(1AR,2S,5R,5aR,6S,8aS,9R,10aS)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-10a-yl dodecanoate](/img/structure/B12825152.png)



![(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12825177.png)


![3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12825204.png)

![2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride](/img/structure/B12825216.png)
![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)

